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Introduction
4-(Methylsulphonylamino)phenylacetic acid, also known by its IUPAC name 2-[4-

(methanesulfonamido)phenyl]acetic acid, is a multifaceted organic compound that has

garnered attention in the fields of medicinal chemistry and drug development. Its structural

framework, featuring a phenylacetic acid moiety linked to a methylsulfonylamino group,

provides a versatile scaffold for the synthesis of various biologically active molecules. This

technical guide aims to provide a comprehensive overview of the known biological activities of

4-(Methylsulphonylamino)phenylacetic acid and its derivatives, with a focus on its potential

as a modulator of key biological targets implicated in inflammatory and metabolic diseases.

While quantitative biological data for the parent compound remains limited in publicly

accessible literature, patent filings and studies on structurally related molecules suggest

promising therapeutic potential, primarily as a modulator of Retinoid-related Orphan Receptor

Gamma (RORγ) and Pantothenate Kinase (PANK).

Core Biological Activities and Mechanisms of Action
The primary biological activities associated with the 4-(Methylsulphonylamino)phenylacetic
acid scaffold, as indicated by patent literature, are the modulation of RORγ and PANK. These
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targets are involved in a range of physiological and pathological processes, highlighting the

potential for this class of compounds in various therapeutic areas.

RORγ Modulation
Retinoid-related Orphan Receptor Gamma (RORγ) is a nuclear receptor that plays a critical

role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation

and are implicated in the pathogenesis of autoimmune diseases. RORγ modulators can either

enhance (agonists) or suppress (inverse agonists) its activity. Compounds with a 4-
(Methylsulphonylamino)phenylacetic acid core have been cited in patents for biaryl RORγ

modulators, suggesting their potential as anti-inflammatory agents for the treatment of

autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1]
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RORγ Modulation Pathway

PANK Modulation
Pantothenate Kinase (PANK) is a key regulatory enzyme in the biosynthesis of Coenzyme A

(CoA), an essential cofactor in cellular metabolism. Dysregulation of PANK activity is

associated with metabolic disorders. Small molecule modulators of PANK can either activate or

inhibit the enzyme, offering potential therapeutic avenues for conditions characterized by CoA

imbalance. The inclusion of 4-(Methylsulphonylamino)phenylacetic acid in patents for PANK

modulators suggests its potential role in the development of therapies for metabolic diseases.

[1]

Experimental Workflow for PANK Modulation Screening:
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PANK Modulation Assay Workflow

Quantitative Biological Activity Data
While specific quantitative data for 4-(Methylsulphonylamino)phenylacetic acid is not readily

available in the public domain, studies on structurally related derivatives provide valuable

insights into the potential potency of this chemical class. The following table summarizes the

biological activity of selected derivatives. It is important to note that these are not the parent

compound but share key structural motifs.
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Compound/De
rivative Class

Target Assay
Activity
(IC50/EC50)

Reference

1-Phenylsulfonyl-

4-

phenylsulfonylam

inopyrrolidine

derivative

Thromboxane A2

Receptor

U-46619-induced

rat aortic strip

contraction

0.48 nM [2]

4-

Methylsulfonylph

enyl derivatives

COX-2
In vitro COX-2

inhibition

High selectivity

indices (119-131)
[3]

Phenylacetic

acid derivatives

(general)

Gamma-

hydroxybutyric

acid (GHB)

binding sites

[3H]NCS-382

binding assay

Ki values in the

low micromolar

range

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are representative methodologies for assessing RORγ and PANK modulation,

based on established practices in the field.

RORγ Modulation Assay (Cell-Based Luciferase
Reporter Assay)
This protocol describes a common method to screen for RORγ modulators.

Objective: To determine the ability of a test compound to modulate RORγ transcriptional activity

in a cellular context.

Materials:

HEK293T cells (or other suitable host cells)

Expression vector for a Gal4-RORγ-LBD fusion protein
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Luciferase reporter plasmid with a Gal4 upstream activation sequence (UAS)

Transfection reagent (e.g., Lipofectamine)

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

Test compound (4-(Methylsulphonylamino)phenylacetic acid derivative)

Luciferase assay reagent

Luminometer

Procedure:

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well

and incubate for 24 hours.

Transfection: Co-transfect the cells with the Gal4-RORγ-LBD expression vector and the

Gal4-UAS luciferase reporter plasmid using a suitable transfection reagent according to the

manufacturer's instructions.

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium

containing various concentrations of the test compound. Include appropriate vehicle controls.

Incubation: Incubate the cells for another 24 hours.

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer

according to the manufacturer's protocol for the luciferase assay reagent.

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g.,

Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized

luciferase activity against the compound concentration to determine the EC50 (for agonists)

or IC50 (for inverse agonists).

PANK Activity Assay (Radiometric)
This protocol outlines a direct enzymatic assay to measure PANK activity.
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Objective: To quantify the enzymatic activity of PANK in the presence of a test compound.

Materials:

Purified recombinant human PANK enzyme

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)

[14C]-Pantothenate (radiolabeled substrate)

ATP

Test compound (4-(Methylsulphonylamino)phenylacetic acid derivative)

DEAE-cellulose filter paper

Scintillation cocktail

Scintillation counter

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay

buffer, ATP, and [14C]-pantothenate.

Compound Addition: Add the test compound at various concentrations to the reaction

mixture. Include a vehicle control.

Enzyme Addition: Initiate the reaction by adding the purified PANK enzyme.

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a

DEAE-cellulose filter paper.

Washing: Wash the filter paper with water or a suitable buffer to remove unreacted [14C]-

pantothenate. The product, [14C]-phosphopantothenate, will remain bound to the filter.
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Quantification: Place the filter paper in a scintillation vial with a scintillation cocktail and

measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of PANK activity relative to the vehicle control for

each compound concentration. Plot the activity against the compound concentration to

determine the IC50 (for inhibitors) or EC50 (for activators).

Conclusion and Future Directions
4-(Methylsulphonylamino)phenylacetic acid represents a promising scaffold for the

development of novel therapeutics. The available patent literature strongly suggests its

potential as a modulator of RORγ and PANK, two targets of significant interest for the treatment

of inflammatory, autoimmune, and metabolic diseases. While direct quantitative biological data

for the parent compound is currently lacking in the public domain, the activity of its derivatives

underscores the potential of this chemical class.

Future research should focus on several key areas:

Synthesis and Biological Evaluation: A systematic synthesis and in-vitro and in-vivo

evaluation of a library of 4-(Methylsulphonylamino)phenylacetic acid derivatives are

needed to establish a clear structure-activity relationship (SAR) for RORγ and PANK

modulation.

Target Validation: Further studies are required to definitively confirm the molecular targets of

these compounds and elucidate their precise mechanisms of action.

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption,

distribution, metabolism, excretion, and toxicity) studies will be essential to assess the drug-

like properties and safety profile of lead candidates.

In conclusion, 4-(Methylsulphonylamino)phenylacetic acid and its analogues represent a

fertile ground for drug discovery. The insights provided in this technical guide, combining patent

intelligence with data on related compounds and established experimental protocols, offer a

solid foundation for researchers and drug development professionals to explore the full

therapeutic potential of this intriguing class of molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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